molecular formula C16H32O3 B1217589 2-Hydroxyethyl myristate CAS No. 22122-18-5

2-Hydroxyethyl myristate

Cat. No. B1217589
CAS RN: 22122-18-5
M. Wt: 272.42 g/mol
InChI Key: ABFWOTZXBYVPIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of myristic acid derivatives, such as 2-hydroxyethyl myristate, involves esterification processes where myristic acid reacts with hydroxyethyl-containing compounds. For example, the synthesis of myristic-2-hydroxy-3-propane sulfonic acid sodium salt from myristic acid showcases a related esterification process under specific conditions, demonstrating the chemical flexibility and reactivity of myristic acid derivatives (Zhang Rong-ming, 2009).

Scientific Research Applications

Surface Phase Behavior Study

  • Application : 2-Hydroxyethyl myristate (2-HEM) has been explored for its behavior in Langmuir monolayers, particularly in surface phase behavior. Its phase transitions from liquid expanded to liquid condensed phase at various temperatures were analyzed. This research is significant in understanding the surface properties of 2-HEM, which can have implications in material science and surface chemistry.
  • Source : (Hossain, Iimura & Kato, 2010)

Cell Studies with Fatty Acids

  • Application : Studies have shown that various fatty acids, including myristic acid derivatives, can modify different subsets of cellular proteins. This research highlights the biochemical interactions of these fatty acids within cells, potentially offering insights into cellular processes and the development of therapeutic strategies.
  • Source : (Magee & Courtneidge, 1985)

Enzyme Activity Studies

  • Application : The enzymatic activities involving myristate, such as its alpha-hydroxylation by enzymes in certain bacteria, have been researched. This can be pivotal in understanding biochemical pathways and could lead to applications in biotechnology and pharmacology.
  • Source : (Matsunaga, Kusunose, Yano & Ichihara, 1994)

Transdermal Drug Delivery Research

  • Application : 2-HEM has been used in research for developing transdermal drug delivery systems. Its role in enhancing the permeation of certain drugs through the skin highlights its potential in pharmaceutical formulations.
  • Source : (Patel, Patel & Baria, 2009)

Emulsification Properties

  • Application : 2-HEM and related compounds have been studied for their emulsification properties. This is particularly relevant in the formulation of cosmetic and pharmaceutical products.
  • Source : (Fujii, Okada & Furuzono, 2007)

Domain Morphologies in Langmuir Monolayers

  • Application : The influence of head groups, including those in 2-HEM, on domain morphologies in Langmuir monolayers has been investigated. This research can contribute to the understanding of molecular interactions at interfaces, relevant in materials science and nanotechnology.
  • Source : (Hossain & Kato, 2011)

Thermal Energy Storage Applications

  • Application : Myristic acid, a component of 2-HEM, has been utilized in thermal energy storage applications. Its incorporation into biodegradable composites for energy storage demonstrates the versatility of this compound.
  • Source : (Konuklu, Erzin, Akar & Turan, 2019)

Safety And Hazards

The safety information for 2-Hydroxyethyl myristate is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Hydroxyethyl myristate are not mentioned in the retrieved documents, its potential use in the development of anti-inflammatory and anticancer drugs suggests that future research could focus on these areas .

properties

IUPAC Name

2-hydroxyethyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWOTZXBYVPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-89-1
Record name Polyethylene glycol monomyristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90944767
Record name 2-Hydroxyethyl tetradecanoate
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URL https://comptox.epa.gov/dashboard/DTXSID90944767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl myristate

CAS RN

22122-18-5
Record name Tetradecanoic acid, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22122-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycol myristate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548
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Record name 2-Hydroxyethyl tetradecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MM Hossain, K Iimura, T Kato - Applied surface science, 2010 - Elsevier
… The surface phase behavior of 2-hydroxyethyl myristate (2-HEM) has been studied in Langmuir monolayers by measuring surface pressure (π)–area (A) isotherms with a film balance …
Number of citations: 5 www.sciencedirect.com
MM Hossain, T Kato - Bangladesh Journal of Scientific …, 2011 - pdfs.semanticscholar.org
… For this purpose, we choose two amphiphiles, 2-hydroxyethyl myristate (2-HEM) and n-tetradecanoyl N-ethanolamide (NHEA-14), having 13-carbon as tail (Figure 1). The only …
Number of citations: 1 pdfs.semanticscholar.org
AO Ogunmoye, OC Atewolara-Odule, OO Olubomehin… - ftstjournal.com
… ester (17.65%), 2-Hydroyethyl Oleate (5.86%), Isobutyl myristate (1.51%), Isobutyl palmitate (1.49%) and 2-Hydroxyethyl myristate (0.48%) while methyl palmitate (33.63%), methyl …
Number of citations: 2 www.ftstjournal.com
A Tomlinson, B Demeule, B Lin… - Molecular …, 2015 - ACS Publications
… For example, 2-hydroxyethyl myristate would have a log P value of 5.29, and myristic acid itself would have a log P value of 5.98. (25) This would mean that both of these would be …
Number of citations: 126 pubs.acs.org

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